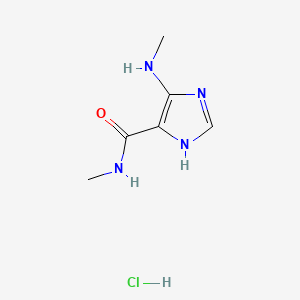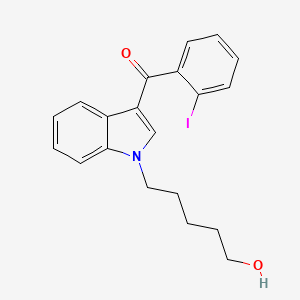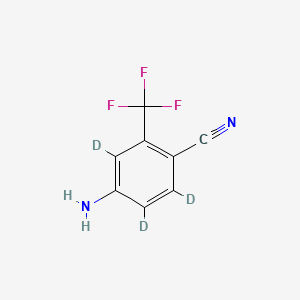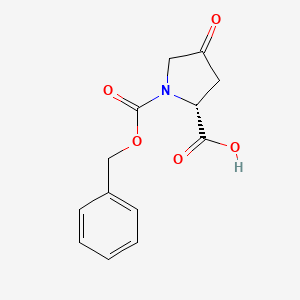
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289 This compound belongs to the class of pyrrolizines, which are bicyclic nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolizine derivative with ethylating agents to introduce the ethoxy and ethoxymethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxymethyl group, which may result in different chemical and biological properties.
7-ethoxymethyl-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxy group, which can also affect its reactivity and applications.
Uniqueness
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is unique due to the presence of both ethoxy and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
130816-05-6 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.289 |
IUPAC Name |
1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-9-10-5-7-13-8-6-11(12(10)13)15-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
InChI Key |
VQPMQHGSVIBBRT-UHFFFAOYSA-N |
SMILES |
CCOCC1=C2C(CCN2C=C1)OCC |
Synonyms |
1H-Pyrrolizine,1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














